Bis(2,6-dimethylphenyl)amine

Description

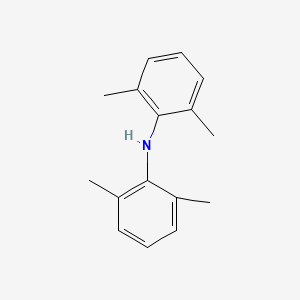

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-11-7-5-8-12(2)15(11)17-16-13(3)9-6-10-14(16)4/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKQCCVYAJVHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399917 | |

| Record name | Bis(2,6-dimethylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74443-35-9 | |

| Record name | Bis(2,6-dimethylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS-(2,6-DIMETHYL-PHENYL)-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Bis(2,6-dimethylphenyl)amine

An In-Depth Technical Guide to Bis(2,6-dimethylphenyl)amine

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound, also known as N-(2,6-dimethylphenyl)-2,6-dimethylaniline, is a sterically hindered secondary diarylamine. The presence of four methyl groups in the ortho positions to the amine nitrogen imparts unique structural and chemical properties. This bulkiness makes it a valuable ligand precursor in organometallic chemistry and catalysis, where it can be used to create specific steric environments around a metal center, influencing catalytic activity and selectivity. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis methodology based on modern cross-coupling techniques, an analysis of its spectral characteristics, and a discussion of its applications in the field of chemical synthesis.

Molecular Structure and Identification

This compound is a symmetrical secondary amine where the nitrogen atom is bonded to two 2,6-dimethylphenyl (xylyl) groups. The significant steric hindrance caused by the four ortho-methyl groups is the defining feature of this molecule, influencing its conformation, reactivity, and utility.

The IUPAC name for this compound is N-(2,6-dimethylphenyl)-2,6-dimethylaniline[1]. Key identifiers are consolidated in Table 1.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | N-(2,6-dimethylphenyl)-2,6-dimethylaniline | [1] |

| CAS Number | 74443-35-9 | [1] |

| Molecular Formula | C₁₆H₁₉N | [1][2][3] |

| Molecular Weight | 225.33 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC2=C(C=CC=C2C)C | [1] |

| InChIKey | FQKQCCVYAJVHAF-UHFFFAOYSA-N | [1] |

Physical and Chemical Properties

Experimental data on the physical properties of this compound, such as melting and boiling points, are not widely reported in the literature, which is common for specialized, non-commodity chemicals[4]. However, computed properties provide useful estimates.

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source(s) |

| Molecular Weight | 225.33 g/mol | - | [1] |

| Monoisotopic Mass | 225.15175 Da | Computed | [1][2] |

| XLogP3 | 4.9 | Computed measure of hydrophobicity. | [1][2] |

| Hydrogen Bond Donor Count | 1 | The N-H group. | [5] |

| Hydrogen Bond Acceptor Count | 1 | The nitrogen lone pair. | [5] |

| Rotatable Bond Count | 2 | The two C-N bonds. | [5] |

| Topological Polar Surface Area | 12 Ų | - | [5] |

| Purity | Typically ≥95-97% | As supplied by commercial vendors. | [3][6] |

Solubility and Handling

Based on its high XLogP value, this compound is expected to be poorly soluble in water but soluble in common organic solvents such as toluene, THF, and dichloromethane. Store in a cool, dark place under an inert atmosphere to prevent oxidation.

Chemical Reactivity

The chemical reactivity is dominated by two features: the secondary amine (N-H) group and the significant steric hindrance.

-

N-H Reactivity : The nitrogen lone pair and the N-H bond are the primary sites for chemical reactions. The compound can act as a nucleophile or be deprotonated by a strong base to form the corresponding amide anion. This reactivity is central to its use in forming metal complexes.

-

Steric Effects : The four ortho-methyl groups sterically shield the nitrogen atom. This hindrance reduces its nucleophilicity compared to less substituted diarylamines and influences the geometry of its metal complexes, enforcing wider bond angles around the nitrogen and affecting the coordination sphere of the metal center.

-

Oxidation : Aromatic amines can undergo oxidation. Electrochemical studies on related amines suggest that oxidation likely proceeds via a one-electron loss from the nitrogen atom to form an aminium radical cation[7]. The steric bulk may provide some kinetic stability against subsequent reactions.

Synthesis Methodology: Buchwald-Hartwig Amination

The most effective and widely used method for synthesizing diarylamines like this compound is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine[8][9]. The reaction is prized for its high functional group tolerance and broad substrate scope, largely replacing harsher traditional methods[8][10].

A detailed experimental protocol for a closely related isomer, Bis(3,4-dimethylphenyl)amine, serves as an excellent template for this synthesis[10]. The proposed reaction involves the coupling of 2,6-dimethylaniline with a 2,6-dimethyl-substituted aryl halide, such as 2-bromo-m-xylene.

Proposed Experimental Protocol

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

2,6-Dimethylaniline

-

2-Bromo-m-xylene (or 2-iodo-m-xylene)

-

Palladium(0) source (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, RuPhos, or a similar bulky, electron-rich ligand)

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOᵗBu)

-

Anhydrous toluene

Step-by-Step Procedure:

-

Preparation : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the sodium tert-butoxide base.

-

Addition of Reagents : Add anhydrous toluene to the flask, followed by 2,6-dimethylaniline and then 2-bromo-m-xylene.

-

Reaction : Seal the flask and heat the mixture with vigorous stirring at 100-110 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.

-

Workup : Cool the reaction mixture to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Catalytic Cycle

The mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple[10][11].

Figure 2: The Buchwald-Hartwig amination catalytic cycle.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons : The protons on the two equivalent phenyl rings are expected to appear in the aromatic region (δ 6.8-7.2 ppm). Due to symmetry, two signals are expected: a triplet for the para-proton and a doublet for the two meta-protons.

-

Methyl Protons : The four equivalent methyl groups (CH₃) will give a sharp singlet in the aliphatic region, likely around δ 2.0-2.3 ppm. The integration of this signal would be 12H.

-

Amine Proton : The N-H proton will appear as a broad singlet. Its chemical shift can vary significantly (δ 3.5-5.5 ppm) depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons : Four distinct signals are expected for the aromatic carbons due to symmetry. The ipso-carbon attached to the nitrogen will be downfield, followed by the methyl-substituted carbons, and finally the two C-H carbons in the aromatic ring.

-

Methyl Carbons : A single signal for the four equivalent methyl carbons is expected in the aliphatic region (δ 18-22 ppm).

Applications in Research and Development

The primary value of this compound lies in its use as a precursor to bulky ligands for transition metal catalysis. The sterically demanding framework is crucial for creating catalysts with specific activities and selectivities.

Ligand Synthesis for Catalysis

This compound can be readily converted into more complex ligands, such as N-heterocyclic carbenes (NHCs) or phosphine-amines. These ligands coordinate to metals like palladium, nickel, cobalt, or copper, forming active catalysts for a variety of transformations[16][17][18][19].

Ethylene Polymerization

In one notable application, a bis(imino)pyridine-cobalt complex, synthesized from a derivative of 2,6-dimethylaniline, demonstrated high activity for ethylene polymerization. The bulky N-aryl groups (2,6-dimethylphenyl) on the ligand framework are critical for controlling the polymer's molecular weight and dispersity[16].

Figure 3: General workflow from amine to catalytic application.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation. It may also cause long-lasting harmful effects to aquatic life[1].

-

Personal Protective Equipment (PPE) : Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a specialized chemical scaffold whose significance is derived from its unique sterically hindered structure. While its fundamental physical properties are not extensively documented, its synthesis is accessible through robust methods like the Buchwald-Hartwig amination. Its primary role as a building block for bulky ligands in transition metal catalysis makes it a compound of significant interest to researchers in organometallic chemistry, polymer science, and synthetic methodology development. The continued exploration of catalysts derived from this amine is expected to yield new synthetic capabilities.

References

- 1. Bis-(2,6-dimethyl-phenyl)-amine | C16H19N | CID 4148891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Bis-(2,6-dimethyl-phenyl)-amine (C16H19N) [pubchemlite.lcsb.uni.lu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. echemi.com [echemi.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. research.rug.nl [research.rug.nl]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts [mdpi.com]

- 17. ETD | Development of Bis(amidophenyl)amine Redox-active Ligands for Multi-electron Catalysis by Transition Metals | ID: 5d86p135d | Emory Theses and Dissertations [etd.library.emory.edu]

- 18. chemrxiv.org [chemrxiv.org]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Bis(2,6-dimethylphenyl)amine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of Bis(2,6-dimethylphenyl)amine. The presence of bulky methyl groups in the ortho positions of the phenyl rings introduces significant steric hindrance, which dictates the molecule's three-dimensional architecture and rotational energy landscape. This document synthesizes foundational principles of steric effects with data from analogous molecular systems to elucidate the structural parameters, conformational preferences, and the methodologies used to study this sterically hindered diarylamine. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the nuanced interplay of molecular structure and function.

Introduction: The Significance of Steric Hindrance in Diaryl Amines

This compound, with the chemical formula C₁₆H₁₉N, belongs to the class of diarylamines.[1] Its structure is characterized by a central nitrogen atom bonded to two 2,6-dimethylphenyl (xylyl) groups. The defining feature of this molecule is the substantial steric strain imposed by the four ortho-methyl groups. This steric hindrance is not merely a structural curiosity; it profoundly influences the molecule's chemical reactivity, electronic properties, and solid-state packing.[2][3][4][5] Understanding the molecular conformation is therefore critical for applications where this moiety might be incorporated, such as in the design of ligands for catalysis, frustrated Lewis pairs, or as building blocks in medicinal chemistry.

Molecular Structure and Geometric Parameters

The central nitrogen atom is expected to adopt a trigonal pyramidal geometry, although the C-N-C bond angle will likely be wider than that in less hindered diarylamines due to the steric repulsion between the bulky xylyl groups. The phenyl rings themselves will be tilted out of the plane defined by the C-N-C atoms to minimize steric clashes between the ortho-methyl groups of one ring and the face of the other.

Table 1: Predicted Geometric Parameters for this compound Based on Analogous Crystal Structures

| Parameter | Predicted Value | Rationale and Comparative Insights |

| C-N Bond Length | ~1.42 Å | Typical for an sp² carbon to an sp³ nitrogen bond in diarylamines. |

| C-N-C Bond Angle | 125° - 130° | Significantly larger than the ideal 109.5° for an sp³ nitrogen, and even the ~120° for an sp² nitrogen, due to steric repulsion between the bulky aryl groups. |

| C-C-N Bond Angle | ~120° | Consistent with sp² hybridization of the aromatic carbon atoms. |

| Phenyl Ring Tilt Angle | 60° - 80° | The dihedral angle between the planes of the two phenyl rings is expected to be significant to alleviate steric strain. |

| C-H Bond Length (methyl) | ~0.96 Å | Standard for methyl groups. |

| C-C Bond Length (aromatic) | ~1.39 Å | Typical for aromatic systems. |

Note: These values are estimations based on data from structurally similar compounds and may vary in the actual molecule.

Conformational Analysis: The Role of Torsional Strain

The conformational landscape of this compound is dominated by the rotation around the two C-N bonds. The steric clashes between the ortho-methyl groups create a significant energy barrier to free rotation, leading to distinct, stable conformers.

The key dihedral angles to consider are C(aryl)-C(aryl)-N-C(aryl). A potential energy surface (PES) scan for the rotation around one of the C-N bonds would reveal high-energy transition states where the ortho-methyl groups of one ring are eclipsed with the other phenyl ring. The minimum energy conformations will arrange the two 2,6-dimethylphenyl groups in a staggered, propeller-like fashion to maximize the distance between the bulky substituents.

Below is a conceptual workflow for determining the conformational preferences of this compound through computational methods.

Caption: Computational workflow for conformational analysis.

A representative potential energy diagram for the rotation around a C-N bond is depicted below. The high energy barriers illustrate the severe steric hindrance.

Caption: Hypothetical potential energy surface for C-N bond rotation.

Experimental and Computational Methodologies

The structural and conformational properties of this compound can be thoroughly investigated using a combination of experimental and computational techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.[10][11][12][13]

Protocol for X-ray Crystallography:

-

Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and dihedral angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides valuable information about the molecule's dynamic conformational behavior.

-

¹H NMR: The chemical shifts and coupling constants of the aromatic and methyl protons can indicate the symmetry and average conformation of the molecule in solution. Due to restricted rotation, one might observe broadening of signals at room temperature.

-

¹³C NMR: The number of distinct carbon signals provides information about the molecular symmetry.

-

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the kinetics of conformational exchange. At low temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This technique can be used to determine through-space proximities between protons, providing direct evidence for the preferred conformation in solution.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for modeling the structure and energetics of molecules like this compound.[14][15][16][17][18][19]

Protocol for DFT-based Conformational Analysis:

-

Method Selection: A suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) are chosen.[16]

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating one of the C-N bonds and optimizing the rest of the geometry at each step. This allows for the identification of energy minima (stable conformers) and transition states.[20][21]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

NMR Chemical Shift Calculation: The NMR chemical shifts can be calculated and compared with experimental data to validate the computed structure.[19]

Conclusion

The molecular structure and conformation of this compound are dictated by the significant steric hindrance imposed by the four ortho-methyl groups. This leads to a non-planar, propeller-like arrangement of the two 2,6-dimethylphenyl rings and a high energy barrier to rotation around the C-N bonds. A synergistic approach combining X-ray crystallography, NMR spectroscopy, and computational modeling is essential for a complete understanding of this molecule's three-dimensional structure and dynamic behavior. The insights gained from such studies are crucial for harnessing the unique properties of this and related sterically encumbered molecules in various scientific and industrial applications.

References

- 1. Bis-(2,6-dimethyl-phenyl)-amine | C16H19N | CID 4148891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of 2,6-disubstituted aryl groups on acyclic conformation: preference for an antiperiplanar orientation of the geminal and vicinal hydrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Crystallization and preliminary X-ray crystallographic analysis of alpha-amylase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, nonlinear optical analysis and DFT studies of D–π–D and A–π–A configured Schiff bases derived from bis-phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods | ClinicSearch [clinicsearchonline.org]

- 18. The DFT and in-silico analysis of 2,2′-((1e,1′e)-((3,3′-dimethyl-[1,1′-biphenyl]−4,4′ diyl)bis(azanylylidene))bis(metha… [ouci.dntb.gov.ua]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Bis(2,6-dimethylphenyl)amine: From Data Acquisition to Structural Elucidation

Introduction: The Challenge of a Sterically Hindered Amine

Bis(2,6-dimethylphenyl)amine, also known as N-(2,6-dimethylphenyl)-2,6-dimethylaniline, is a secondary diarylamine characterized by significant steric hindrance around the central nitrogen atom.[1] This steric shielding, imparted by the four ortho-methyl groups, dictates its unique chemical reactivity and physical properties, making it a valuable building block in catalysis and materials science. However, these same steric factors present distinct challenges and nuances in its structural characterization.

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this compound. We move beyond a simple recitation of data, offering field-proven insights into experimental design, data interpretation, and the causal relationships between molecular structure and spectral output. This document is intended for researchers and drug development professionals who require a robust understanding of how to acquire and interpret high-quality spectroscopic data for complex, sterically demanding molecules. While this compound is commercially available, analytical data is not always provided, necessitating a predictive and interpretive approach grounded in fundamental principles.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, it allows for the precise mapping of its proton and carbon skeletons, confirming the connectivity and symmetry of the molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

Principle & Experimental Causality ¹H NMR spectroscopy detects the magnetic environments of protons. In this compound, we expect four distinct proton signals due to the molecule's C₂ symmetry. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing power and minimal spectral interference. The concentration can influence the chemical shift of the N-H proton due to changes in hydrogen bonding, although this effect is diminished in sterically hindered amines.[3]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the aromatic region.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

Confirmation (Optional): To definitively identify the N-H proton, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The N-H signal will disappear due to proton-deuterium exchange.[3]

Data Interpretation: Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.9 - 7.1 | Triplet (t) | 2H | Ar-H (para) | These are the protons at the C4 and C10' positions. They are coupled to the two adjacent meta-protons, resulting in a triplet. |

| ~ 6.8 - 6.9 | Doublet (d) | 4H | Ar-H (meta) | These are the protons at the C3, C5, C9', and C11' positions. Each is coupled to the single adjacent para-proton, giving a doublet. |

| ~ 5.0 - 5.5 | Singlet (s, broad) | 1H | N-H | The N-H proton of aromatic secondary amines is typically downfield.[4][5] Due to steric hindrance, hydrogen bonding is reduced, which may result in a sharper signal than is typical for secondary amines. Its exchangeability with D₂O is its key identifier.[3] |

| ~ 2.1 - 2.3 | Singlet (s) | 12H | -CH₃ | The four methyl groups are chemically equivalent due to the molecule's symmetry and free rotation, resulting in a single, intense singlet. |

¹³C NMR Spectroscopy

Principle & Experimental Causality ¹³C NMR spectroscopy provides a map of the carbon backbone. A proton-decoupled experiment is standard, where each unique carbon atom appears as a single line, simplifying the spectrum. The chemical shifts are highly sensitive to the local electronic environment.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 256 to 1024) is required compared to ¹H NMR.

-

Data Interpretation: Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 - 150 | Ar-C (ipso) | The C1 and C7' carbons directly attached to the nitrogen are significantly deshielded by the electronegative nitrogen atom. |

| ~ 128 - 132 | Ar-C (ortho) | The C2, C6, C8', and C12' carbons bearing the methyl groups. |

| ~ 127 - 129 | Ar-C (para) | The C4 and C10' carbons. |

| ~ 122 - 125 | Ar-C (meta) | The C3, C5, C9', and C11' carbons. |

| ~ 18 - 20 | -CH₃ | The four equivalent methyl carbons appear in the typical aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle & Experimental Causality IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making it an excellent tool for functional group identification. For this compound, the key vibrations are the N-H stretch, C-N stretch, and various C-H and aromatic C=C stretches.

Experimental Protocol: ATR-FTIR Acquisition Attenuated Total Reflectance (ATR) is a modern, convenient method for solid samples that requires minimal preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Interpretation: Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~ 3400 - 3450 | Medium, Sharp | N-H Stretch | As a secondary amine, a single N-H stretching band is expected.[6] In aromatic secondary amines, this band is typically found near 3420 cm⁻¹.[7] The steric hindrance may lead to a sharper peak than in less hindered amines due to reduced hydrogen bonding. |

| ~ 3000 - 3100 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the benzene rings.[8][9] |

| ~ 2850 - 2980 | Strong | Aliphatic C-H Stretch | Symmetric and asymmetric stretching vibrations of the methyl (-CH₃) groups.[8][9] |

| ~ 1580 - 1610 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the benzene rings. |

| ~ 1280 - 1320 | Strong | Aromatic C-N Stretch | The C-N bond in aromatic amines absorbs strongly in this region.[5][6] |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Principle & Experimental Causality Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing both ionization and extensive fragmentation.[10] The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information.

The Nitrogen Rule: A fundamental principle in MS states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass. This compound contains one nitrogen atom, and its molecular weight is ~225.33 g/mol .[1] Therefore, we expect the molecular ion peak (M⁺˙) to appear at m/z = 225.[4][11]

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: The sample is typically introduced via a direct insertion probe (for solids) or a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of 70 eV electrons. This energy is a standard in EI-MS, chosen to produce reproducible fragmentation patterns.

-

Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic characterization of a pure compound.

Data Interpretation: Predicted Mass Spectrum

The molecular ion peak is expected at m/z = 225 . The fragmentation of diarylamines is dominated by cleavages that lead to stable resonance-stabilized ions.

-

Molecular Ion (M⁺˙): m/z = 225 (Base Peak or high intensity)

-

[M-15]⁺: m/z = 210. This corresponds to the loss of a methyl radical (•CH₃). This is a very common fragmentation pathway for molecules containing methyl groups, leading to a stabilized cation.

-

[M-120]⁺: m/z = 105. This corresponds to the cleavage of a C-N bond and loss of a neutral 2,6-dimethylphenyl radical. The remaining C₈H₁₀N⁺ fragment would be the 2,6-dimethylaniline cation radical.

-

Other Fragments: Further fragmentation of the aromatic rings can lead to smaller fragments in the lower mass region, but the [M]⁺˙ and [M-15]⁺ ions are expected to be the most significant.

Proposed Fragmentation Pathway

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is a clear illustration of how fundamental principles can be applied to predict and interpret the spectral data of a complex molecule. The C₂ symmetry simplifies the NMR spectra, resulting in fewer signals than might otherwise be expected. The steric hindrance around the nitrogen atom manifests as a relatively sharp N-H stretch in the IR spectrum and influences its chemical shift in the ¹H NMR. Finally, the mass spectrum is anchored by the odd-numbered molecular ion peak, as dictated by the Nitrogen Rule, with a primary fragmentation pathway involving the loss of a methyl group to form a stable cation. This guide provides a robust framework for researchers to confidently acquire, interpret, and validate the structure of this and other sterically demanding molecules.

References

- 1. Bis-(2,6-dimethyl-phenyl)-amine | C16H19N | CID 4148891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BIS-(2,6-DIMETHYL-PHENYL)-AMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Bis(2,6-dimethylphenyl)amine (CAS 74443-35-9) for Advanced Research and Development

Foreword: The Strategic Utility of Sterically Hindered Diarylamines in Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the strategic incorporation of sterically hindered moieties is a cornerstone of molecular design. These bulky substituents can profoundly influence a molecule's conformational rigidity, metabolic stability, and receptor-binding selectivity. This compound, a tetra-ortho-substituted diarylamine, epitomizes this class of compounds. While not typically a pharmacologically active agent itself, its true value lies in its role as a sophisticated building block. This guide provides an in-depth examination of this compound, offering not just a compilation of data, but a cohesive narrative on its synthesis, characterization, and application, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. The experimental protocols and mechanistic insights contained herein are designed to empower researchers to leverage the unique properties of this compound in the synthesis of novel chemical entities.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name N-(2,6-dimethylphenyl)-2,6-dimethylaniline, is a secondary aromatic amine characterized by the presence of two sterically demanding 2,6-dimethylphenyl (xylyl) groups attached to a central nitrogen atom. This substitution pattern imparts significant steric bulk around the nitrogen, influencing its reactivity and the properties of molecules derived from it.

Key Identifiers and Structural Information

-

CAS Number: 74443-35-9[1]

-

Molecular Formula: C₁₆H₁₉N[1]

-

Molecular Weight: 225.33 g/mol [1]

-

Synonyms: N-(2,6-dimethylphenyl)-2,6-dimethylaniline, Bis(2,6-xylyl)amine[1]

Physicochemical Data

The following table summarizes key computed physicochemical properties, which are critical for designing reaction conditions and purification strategies. Experimental data for this compound is not widely published, reflecting its status as a specialized research chemical.[2]

| Property | Value | Source |

| XLogP3-AA | 4.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 12 Ų | PubChem[1] |

| Monoisotopic Mass | 225.151749610 Da | PubChem[1] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | Chiralen |

Synthesis and Mechanism: The Buchwald-Hartwig Amination Approach

The synthesis of sterically hindered diarylamines such as this compound is a non-trivial challenge. Classical methods often fail due to the low nucleophilicity of the amine and steric hindrance at the aryl halide. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of C-N bonds, providing a robust and versatile route to these valuable compounds.[3]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. The choice of phosphine ligand is critical for the success of coupling sterically hindered substrates.[4][5] Bulky, electron-rich ligands, such as those from the SPhos or XPhos families, are often employed to facilitate the key steps of the reaction.

Caption: The Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of sterically hindered diarylamines via Buchwald-Hartwig amination, adapted from established methods for similar compounds.[4][5][6]

Reactants:

-

1-Bromo-2,6-dimethylbenzene (1.0 equiv)

-

2,6-Dimethylaniline (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Solvent and Reactants: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous toluene, followed by 1-bromo-2,6-dimethylbenzene and 2,6-dimethylaniline via syringe.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Characterization and Analytical Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a singlet for the N-H proton, typically in the region of 5.0-6.0 ppm, although its position can vary with concentration and solvent. The aromatic protons will appear as multiplets in the aromatic region (approx. 6.8-7.2 ppm). The methyl protons will appear as a sharp singlet around 2.0-2.3 ppm.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons and a signal for the methyl carbons in the aliphatic region (approx. 18-20 ppm). The number of aromatic signals will depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum should exhibit a characteristic N-H stretching vibration.[7][8][9][10]

-

N-H Stretch: A single, sharp to medium intensity band is expected in the region of 3350-3310 cm⁻¹.

-

C-N Stretch (Aromatic): A strong band is anticipated in the 1335-1250 cm⁻¹ region.[7][10]

-

C-H Aromatic/Aliphatic Stretches: Bands will be present just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods.

-

Expected [M+H]⁺: 226.1590 m/z[11]

Applications in Research and Development

The primary application of this compound is as a precursor or building block in organic synthesis.

Ligand Synthesis

The secondary amine functionality can be further derivatized to create novel, bulky phosphine or N-heterocyclic carbene (NHC) ligands for transition metal catalysis. The steric hindrance provided by the 2,6-dimethylphenyl groups can enhance catalyst stability and influence selectivity in catalytic transformations.

Materials Science

Diarylamines are components of various organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The steric bulk of this compound can be exploited to control intermolecular interactions and solid-state packing, which are critical for material performance.

Drug Discovery

In the context of drug development, this compound can be used as a starting material to synthesize complex molecules with potential therapeutic activity. The diarylamine core is present in a number of biologically active compounds, and the steric shielding offered by the xylyl groups can be used to improve metabolic stability by blocking sites of enzymatic oxidation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

H413: May cause long lasting harmful effects to aquatic life.[1]

-

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As it is an amine, it should be stored away from strong oxidizing agents and acids.

References

- 1. Bis-(2,6-dimethyl-phenyl)-amine | C16H19N | CID 4148891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BIS-(2,6-DIMETHYL-PHENYL)-AMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Spectrum: Amines [quimicaorganica.org]

- 9. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. wikieducator.org [wikieducator.org]

- 11. PubChemLite - Bis-(2,6-dimethyl-phenyl)-amine (C16H19N) [pubchemlite.lcsb.uni.lu]

Solubility Profile of Bis(2,6-dimethylphenyl)amine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Bis(2,6-dimethylphenyl)amine in common organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information based on its physicochemical properties, the established principles of solubility, and data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a robust theoretical framework and practical experimental protocols for determining and utilizing the solubility profile of this compound.

Introduction: Understanding the Importance of Solubility

The solubility of a compound is a critical physicochemical parameter that governs its behavior in various chemical and biological systems. For researchers and drug development professionals, a thorough understanding of a compound's solubility is paramount for a multitude of applications, including:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for reaction success, controlling reaction kinetics, and for purification techniques such as crystallization and chromatography.

-

Formulation Development: In the pharmaceutical industry, solubility directly impacts the bioavailability of an active pharmaceutical ingredient (API). Poor solubility can lead to low absorption and limited therapeutic efficacy.

-

Analytical Method Development: The choice of solvent is critical for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound, a secondary diarylamine, is a compound of interest due to its structural motifs that are relevant in medicinal chemistry and materials science. This guide will delve into the factors that dictate its solubility and provide practical methods for its empirical determination.

Physicochemical Properties of this compound

The molecular structure of a compound is the primary determinant of its physical and chemical properties, including solubility.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉N | --INVALID-LINK--[1] |

| Molecular Weight | 225.33 g/mol | --INVALID-LINK--[1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Predicted XlogP | 4.9 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 (the N-H group) | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 1 (the nitrogen atom) | --INVALID-LINK--[1] |

The high predicted XlogP value of 4.9 is a strong indicator of the lipophilic (fat-loving) and hydrophobic (water-fearing) nature of this compound.[2] This is attributed to the two bulky and nonpolar 2,6-dimethylphenyl groups, which dominate the molecular structure.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[3] This principle states that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen and nitrogen, enabling them to form hydrogen bonds. Examples include water, methanol, and ethanol.

-

Nonpolar Solvents: These solvents have small or no dipole moments and are typically composed of carbon and hydrogen atoms. Examples include hexane, toluene, and diethyl ether.

-

Polar Aprotic Solvents: These solvents have large dipole moments but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. Examples include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Based on its structure, this compound is a predominantly nonpolar molecule. The central secondary amine group provides a minor polar character and the ability to act as a hydrogen bond donor and acceptor. However, the steric hindrance from the four ortho-methyl groups on the phenyl rings is likely to significantly impede hydrogen bonding with solvent molecules.

Inferred Solubility Profile

Considering the nonpolar nature of this compound, the following qualitative solubility profile can be inferred:

Table 2: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic rings of the solute and solvent can engage in favorable pi-pi stacking interactions. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to High | The nonpolar nature of both solute and solvent leads to favorable van der Waals interactions. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity to interact with the amine group while being nonpolar enough to solvate the aromatic rings. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively nonpolar and can accept a hydrogen bond from the amine group. |

| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that can accept a hydrogen bond. Its overall polarity may limit the solubility of the highly nonpolar solute. |

| Esters | Ethyl Acetate | Moderate | Similar to acetone, ethyl acetate has a polar functional group but is less polar overall than alcohols. |

| Polar Aprotic | DMSO, DMF | Moderate to Low | While these are strong organic solvents, their high polarity may not be optimal for solvating the large nonpolar regions of the molecule. However, some solubility is expected. |

| Polar Protic | Methanol, Ethanol | Low | The strong hydrogen-bonding network of these solvents makes it energetically unfavorable to create a cavity for the large, nonpolar solute. |

| Aqueous | Water | Very Low / Insoluble | The high lipophilicity (XlogP = 4.9) and large nonpolar surface area strongly suggest very poor aqueous solubility. |

This inferred profile is supported by the known solubility of the closely related compound, diphenylamine, which is poorly soluble in water but dissolves well in many common organic solvents.[3]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following protocols outline standard methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This method provides a rapid, preliminary assessment of solubility in a range of solvents.

Methodology:

-

Sample Preparation: Add approximately 2-5 mg of this compound to a small, clear glass vial.

-

Solvent Addition: Add the selected solvent in 0.2 mL increments up to a total volume of 1 mL.

-

Mixing: After each addition, securely cap the vial and vortex or shake vigorously for at least 30 seconds.

-

Observation: Visually inspect the solution against both a light and dark background to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The compound dissolves completely.

-

Partially Soluble: A portion of the compound dissolves, but some solid remains.

-

Insoluble: No significant dissolution is observed.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Principle:

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical method.

Detailed Protocol:

-

Preparation:

-

Add an excess amount of this compound to a series of vials, one for each solvent to be tested. A visual excess of solid should be present.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Alternatively, centrifuge the vials to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the solid at the bottom.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or a calibrated NMR technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Caption: Experimental workflow for the quantitative determination of solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with increasing temperature.[3] This relationship, however, should be determined experimentally for each solvent system.

-

Purity of Solute and Solvent: Impurities can significantly affect solubility measurements. It is essential to use high-purity materials for accurate results.

-

pH (in protic or aqueous systems): As a weak base, the solubility of this compound in aqueous or protic solvents can be increased by lowering the pH. Protonation of the amine group to form a more polar ammonium salt will enhance its interaction with polar solvents.

Caption: Logical relationship of factors influencing the solubility of this compound.

Conclusion

This compound is a highly lipophilic and predominantly nonpolar compound. Its solubility is expected to be high in nonpolar organic solvents such as toluene, hexane, and dichloromethane, and low in polar protic solvents like water, methanol, and ethanol. For precise quantitative data, the shake-flask method is recommended. The information and protocols provided in this guide offer a solid foundation for researchers to understand, predict, and experimentally determine the solubility profile of this compound, facilitating its effective use in research and development.

References

Thermal stability and decomposition of Bis(2,6-dimethylphenyl)amine

An In-depth Technical Guide to the Thermal Stability and Decomposition of Bis(2,6-dimethylphenyl)amine

Authored by a Senior Application Scientist

Disclaimer: This document synthesizes information on the thermal analysis of sterically hindered amines to project the expected behavior of this compound. Specific experimental data for this compound is not extensively available in public literature; therefore, this guide provides a predictive framework based on established chemical principles and analytical methodologies for analogous structures.

Introduction: The Significance of this compound

This compound, also known as N-(2,6-dimethylphenyl)-2,6-dimethylaniline, is a sterically hindered secondary aromatic amine[1][2]. Its molecular structure, characterized by a central amine nitrogen atom flanked by two bulky 2,6-dimethylphenyl (xylyl) groups, imparts unique chemical properties. Sterically hindered amines are a critical class of compounds widely utilized as antioxidants and thermal stabilizers in polymeric materials, lubricants, and other organic systems[3][4]. The bulky substituents protect the reactive N-H group, enhancing its stability and tuning its reactivity, particularly in radical scavenging mechanisms that inhibit degradation[4].

Understanding the thermal stability and decomposition pathways of this compound is paramount for several reasons:

-

Processing Safety and Efficacy: For applications in high-temperature processing of materials like polymers, knowing the decomposition threshold is crucial to prevent premature degradation of the stabilizer and the release of potentially hazardous byproducts.

-

Product Lifetime Prediction: The long-term stability of the final product often depends on the durability of its stabilizer package. Thermal decomposition is a key factor limiting the service life of materials in high-heat environments.

-

Mechanistic Insight: Elucidating the decomposition products and pathways provides fundamental insights into its stabilization mechanism and can guide the development of more robust molecules for demanding applications.

This guide offers a comprehensive overview of the theoretical principles governing the stability of this molecule, proposes likely decomposition pathways, and provides detailed protocols for the analytical techniques required for its empirical study.

Theoretical Framework: Structural Basis of Thermal Stability

The thermal stability of this compound is intrinsically linked to its molecular architecture. The key influencing factors are the bond dissociation energies (BDEs) of its constituent bonds and the steric shielding provided by the methyl groups on the phenyl rings.

-

Steric Hindrance: The four methyl groups positioned ortho to the amine nitrogen create significant steric crowding. This "hindrance" serves two primary purposes. First, it kinetically hinders the approach of reactive species to the amine nitrogen, slowing down degradation reactions[5][6]. Second, it can influence the planarity of the molecule, affecting the conjugation between the nitrogen lone pair and the aromatic rings, which in turn alters the BDE of the N-H and C-N bonds.

-

Bond Dissociation Energies (BDEs): The thermal decomposition process will initiate with the cleavage of the weakest chemical bond. In this compound, the primary bonds of interest are:

-

N-H Bond: In secondary amines, the N-H bond is often the most reactive site for antioxidant activity. However, its homolytic cleavage to form an aminyl radical and a hydrogen atom requires significant energy.

-

C-N Bonds: The bonds connecting the nitrogen to the phenyl rings are also potential points of scission. Cleavage here would result in a 2,6-dimethylphenyl radical and a corresponding aminyl radical.

-

Aryl C-H and C-C Bonds: While generally stronger, these bonds can also break at very high temperatures, leading to more complex fragmentation.

-

The decomposition is likely to be initiated by the scission of the C-N bond, as it is often the weakest link in diarylamine antioxidants under thermal stress in an inert atmosphere.

Anticipated Thermal Decomposition Pathways

In the absence of oxygen, the thermal decomposition of this compound is expected to proceed via a free-radical mechanism. The following pathways are proposed based on studies of similar sterically hindered and aromatic compounds[3][7].

Initiation: The primary initiation step is hypothesized to be the homolytic cleavage of one of the C-N bonds, which is typically the most thermally labile bond in such structures.

Pathway 1: C-N Bond Scission

C₁₆H₁₉N → (CH₃)₂C₆H₃• (2,6-dimethylphenyl radical) + •NH-C₆H₃(CH₃)₂ (N-(2,6-dimethylphenyl)aminyl radical)

Propagation and Termination: The highly reactive radical species generated in the initiation step can undergo a variety of subsequent reactions:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from intact parent molecules or other decomposition products.

-

Radical Recombination: Two radicals can combine to form a new, more stable molecule. For instance, two 2,6-dimethylphenyl radicals could combine to form bis(2,6-dimethylphenyl).

-

Fragmentation: The initial radical fragments may undergo further fragmentation at higher temperatures, leading to the formation of smaller volatile molecules like methane, toluene, or xylene through the loss of methyl groups or ring cleavage.

A simplified representation of these potential pathways is illustrated in the diagram below.

References

- 1. Bis-(2,6-dimethyl-phenyl)-amine | C16H19N | CID 4148891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Bis-(2,6-dimethyl-phenyl)-amine (C16H19N) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

The Architecture of Asymmetry: Historical Development and Discovery of Bulky Secondary Amines in Catalysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the ability to control the three-dimensional arrangement of atoms is paramount. This control, known as stereoselectivity, is the cornerstone of drug development, materials science, and agrochemicals, where often only a single enantiomer of a chiral molecule elicits the desired biological or physical effect. For decades, this domain was dominated by metal-based catalysts and chiral auxiliaries. However, the turn of the 21st century witnessed a paradigm shift with the meteoric rise of organocatalysis—a field that utilizes small, purely organic molecules to achieve remarkable catalytic feats.

At the very heart of this revolution lies the secondary amine. This seemingly simple functional group, when incorporated into a chiral scaffold, unlocks powerful and distinct modes of substrate activation. The historical journey from simple, naturally derived amine catalysts to the sophisticated, sterically engineered marvels of today is a compelling narrative of rational design, mechanistic discovery, and transformative innovation. The deliberate introduction of steric bulk has been a critical strategy, enabling chemists to create highly confined and exquisitely selective reaction environments.

This technical guide provides an in-depth exploration of the historical development and discovery of bulky secondary amines in catalysis. We will dissect the foundational concepts of steric influence, trace the evolution of catalyst design, and provide field-proven insights into the causality behind experimental choices. This document is designed for researchers, scientists, and drug development professionals seeking to understand the core principles and practical applications of this indispensable class of catalysts.

Chapter 1: The Genesis of Steric Control and Amine Catalysis

The concept that the sheer physical size and spatial arrangement of atoms—steric hindrance—could influence the course of a chemical reaction is a foundational principle in organic chemistry. Early studies, such as those on the base-catalyzed hydrolysis of esters, demonstrated that bulky groups near a reaction center could dramatically slow down reaction rates[1]. Similarly, the basicity of amines was observed to be modulated not just by electronic effects, but by the steric environment around the nitrogen lone pair, which affects its accessibility and the solvation of the corresponding protonated amine[2][3]. These early observations laid the intellectual groundwork for harnessing steric effects as a tool for control, rather than viewing them as a mere impediment.

The use of amines as catalysts is not a new phenomenon; their basicity and nucleophilicity have long been exploited in a variety of transformations[2]. However, their application in asymmetric catalysis remained a niche area for many years. The true potential of secondary amines began to be unlocked with the recognition that they could react reversibly with carbonyl compounds to form key reactive intermediates. This capability would become the cornerstone of a new catalytic frontier.

Chapter 2: The Organocatalysis Renaissance: Enamine and Iminium Ion Activation

The year 2000 is often cited as the dawn of the modern organocatalysis era, largely due to the seminal, independent work of Benjamin List and David MacMillan[4][5]. They demonstrated that simple, chiral secondary amines, most notably the naturally occurring amino acid L-proline, could catalyze fundamental carbon-carbon bond-forming reactions with high enantioselectivity[6]. This work illuminated two powerful and complementary modes of activation, which remain central to the field today: Enamine Catalysis and Iminium Ion Catalysis .

1. Enamine Catalysis: In this cycle, a chiral secondary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. The chirality of the amine catalyst directs the subsequent attack of this enamine on an electrophile (e.g., in aldol or Michael reactions). Hydrolysis of the resulting adduct regenerates the catalyst and yields the functionalized product[4][6]. The enamine acts as a higher-energy, more reactive version of an enol or enolate, effectively raising the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound.

2. Iminium Ion Catalysis: This mode is typically employed for α,β-unsaturated aldehydes and ketones. The secondary amine condenses with the carbonyl compound to form an electrophilic iminium ion [6][7]. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the π-system, activating it for attack by a nucleophile (e.g., in Diels-Alder or Friedel-Crafts reactions)[7]. Subsequent hydrolysis releases the product and regenerates the amine catalyst.

While proline was revolutionary, its structural simplicity imposed limitations. It offered moderate to good selectivity for a range of reactions but often required high catalyst loadings and was not universally effective. The scientific community quickly recognized that to unlock the full potential of these catalytic cycles, new catalyst scaffolds were needed—scaffolds that could offer greater steric control.

Chapter 3: The "Bulky" Revolution: Rational Design and Seminal Discoveries

The limitations of proline spurred a global effort to design and synthesize novel chiral secondary amine catalysts. The guiding principle was clear: by installing bulky substituents onto the catalyst backbone, one could create a more defined and sterically demanding chiral pocket around the reactive enamine or iminium ion intermediate. This steric shielding would physically block one face of the intermediate, forcing the incoming substrate to approach from the opposite, less-hindered face, thereby dictating the stereochemical outcome of the reaction.

This era saw the emergence of several "privileged" catalyst families, two of which are particularly noteworthy for their profound and lasting impact:

-

Jørgensen-Hayashi Catalysts (Diarylprolinol Silyl Ethers): Independently developed by the groups of Karl Anker Jørgensen and Yujiro Hayashi, these catalysts feature a proline core appended with a diaryl(trialkylsilyloxy)methyl group. The two large aryl groups and the bulky silyl ether create a highly effective steric shield. These catalysts proved to be exceptionally effective for a wide range of transformations, particularly the Michael addition of aldehydes to nitroalkenes, delivering products with excellent enantioselectivities[8].

-

MacMillan Catalysts (Imidazolidinones): David MacMillan's group developed a class of catalysts based on a chiral imidazolidinone framework, derived from amino acids like phenylalanine. The key design feature is a bulky substituent (e.g., a benzyl or tert-butyl group) positioned to shield one face of the iminium ion intermediate formed with α,β-unsaturated aldehydes. This design proved spectacularly successful for reactions like the asymmetric Diels-Alder and Friedel-Crafts alkylations, providing a robust and predictable platform for stereocontrol[7][9].

The success of these catalysts validated the core hypothesis: steric bulk is a powerful tool for enforcing asymmetry. The bulky groups are not passive spectators; they are active participants in the transition state, creating repulsive non-covalent interactions that destabilize one reaction pathway while allowing the other to proceed, a concept central to asymmetric catalysis[10][11].

| Catalyst Class | Representative Structure | Key Design Feature | Primary Activation Mode | Common Applications |

| Proline | L-Proline | Simple, rigid pyrrolidine ring | Enamine & Iminium | Aldol Reaction, Mannich Reaction |

| Jørgensen-Hayashi | (S)-Diphenylprolinol TMS Ether | Bulky diaryl and silyl groups | Enamine | Michael Addition, α-amination |

| MacMillan | 2nd Gen. Imidazolidinone | Bulky N-acyl and C-terminal groups | Iminium | Diels-Alder, Friedel-Crafts Alkylation |

| Biaryl Amines | Chiral Biaryl-based amines | Axially chiral biaryl backbone | Enamine & Iminium | Conjugate Additions, Cycloadditions[12] |

Chapter 4: Mechanistic Causality: How Bulk Dictates Stereochemistry

The efficacy of bulky secondary amine catalysts stems from their ability to create a well-defined transition state where the catalyst, the substrate, and the reagent are held in a precise spatial arrangement. Non-covalent interactions, including both attractive forces (like hydrogen bonding) and repulsive steric clashes, are the driving forces behind this organization[10][13].

Let's consider the MacMillan catalyst in an iminium-catalyzed Diels-Alder reaction as a case study.

-

Iminium Ion Formation: The α,β-unsaturated aldehyde condenses with the chiral secondary amine catalyst.

-

Conformational Locking: The bulky substituent on the imidazolidinone ring (e.g., a benzyl group) prevents free rotation around the C-N bond of the newly formed iminium ion. It preferentially occupies the space on one side of the molecule.

-

Facial Shielding: This "locked" conformation means one face of the C=C double bond in the iminium ion is sterically shielded by the catalyst's bulky group.

-

Directed Attack: The incoming diene can only approach the iminium ion from the open, unshielded face.

-

Stereoselective C-C Bond Formation: This controlled trajectory of attack ensures the formation of one enantiomer of the cyclohexene product over the other.

This entire process is a beautiful example of causality in catalyst design. The choice of the bulky group directly translates into the observed high levels of enantioselectivity. Computational studies have been instrumental in visualizing and quantifying these transition state interactions, confirming that the energy difference between the two competing pathways (one with steric clash, one without) can be substantial, leading to the observed high product purity[10].

Chapter 5: Experimental Methodologies and Protocols

The translation of catalyst design into practical application requires robust and reproducible synthetic protocols. Here, we provide representative methodologies for both the synthesis of a key catalyst and its application in a flagship reaction.

Protocol: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether

This protocol outlines the synthesis of a widely used Jørgensen-Hayashi type catalyst. The causality is clear: starting from commercially available (S)-proline, a Grignard reaction installs the bulky diphenylmethanol moiety, and subsequent silylation protects the alcohol and adds further steric bulk.

Step-by-Step Methodology:

-

Esterification of (S)-Proline: To a suspension of (S)-proline (1.0 equiv) in methanol at 0 °C, slowly add thionyl chloride (1.2 equiv). Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to yield the proline methyl ester hydrochloride salt, which is used without further purification.

-

Grignard Reaction: Prepare a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 3.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0 °C. Add a solution of the proline methyl ester hydrochloride (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous THF dropwise. Stir the reaction at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

-

Workup (Grignard): Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (S)-α,α-diphenyl-2-pyrrolidinemethanol.

-

Silylation: Dissolve the diphenylprolinol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere. Add trimethylsilyl chloride (1.2 equiv) dropwise. Stir the reaction at room temperature for 4 hours.

-

Workup and Purification (Silylation): Quench the reaction with water. Separate the layers and extract the aqueous phase with dichloromethane (2x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically of sufficient purity for catalytic use.

Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

This reaction is a hallmark transformation for Jørgensen-Hayashi type catalysts, demonstrating the power of enamine catalysis.

Step-by-Step Methodology:

-

Reaction Setup: To a vial, add the chiral catalyst, (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 equiv, 10 mol%).

-

Addition of Reagents: Add trans-β-nitrostyrene (1.0 equiv) and the solvent (e.g., chloroform or toluene). Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-